2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one
Overview
Description
2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one, commonly known as TQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of TQ is not fully understood. However, it has been suggested that TQ may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
TQ has been found to possess various biochemical and physiological effects. In cancer research, TQ has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. TQ has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TQ in lab experiments is its potential therapeutic applications in various diseases. TQ is also relatively easy to synthesize and has been found to possess low toxicity. However, one of the main limitations of using TQ in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.
Future Directions
There are various future directions for the study of TQ. One potential area of research is the development of novel TQ derivatives with improved pharmacokinetic properties and increased bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of TQ and its potential therapeutic applications in various diseases. TQ can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Scientific Research Applications
TQ has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TQ has been found to exhibit anti-proliferative effects on cancer cells and induce apoptosis. TQ has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, TQ has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c29-21(15-31-23-25-20-4-2-1-3-19(20)22(30)26-23)27-5-7-28(8-6-27)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-4,16-18H,5-15H2,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKQJGRCUWLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[4-(Adamantan-1-YL)piperazin-1-YL]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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